molecular formula C9H11BrO3Zn B14880866 2,4,6-TrimethoxyphenylZinc bromide

2,4,6-TrimethoxyphenylZinc bromide

Cat. No.: B14880866
M. Wt: 312.5 g/mol
InChI Key: NYCRXGQHXMQRNE-UHFFFAOYSA-M
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Description

2,4,6-TrimethoxyphenylZinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 2,4,6-trimethoxyphenyl group and a bromide ion. It is used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TrimethoxyphenylZinc bromide typically involves the reaction of 2,4,6-trimethoxyphenyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc. The general reaction can be represented as follows:

2,4,6Trimethoxyphenyl bromide+Zn2,4,6TrimethoxyphenylZinc bromide2,4,6-\text{Trimethoxyphenyl bromide} + \text{Zn} \rightarrow 2,4,6-\text{TrimethoxyphenylZinc bromide} 2,4,6−Trimethoxyphenyl bromide+Zn→2,4,6−TrimethoxyphenylZinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TrimethoxyphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded phenyl group is transferred to an electrophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include alkyl halides and aryl halides.

    Catalysts: Palladium or nickel catalysts are often employed to facilitate coupling reactions.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used solvents.

Major Products

The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2,4,6-TrimethoxyphenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules that are studied for their potential therapeutic effects.

    Medicine: It plays a role in the development of new drugs by enabling the synthesis of novel pharmaceutical compounds.

    Industry: In the industrial sector, it is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2,4,6-TrimethoxyphenylZinc bromide involves the transfer of the 2,4,6-trimethoxyphenyl group to an electrophile. This process is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-TrimethoxyphenylLithium
  • 2,4,6-TrimethoxyphenylMagnesium bromide (Grignard reagent)
  • 2,4,6-TrimethoxyphenylCopper

Uniqueness

Compared to similar compounds, 2,4,6-TrimethoxyphenylZinc bromide offers unique advantages in terms of reactivity and selectivity. It is less reactive than the corresponding lithium and magnesium compounds, making it more suitable for reactions that require milder conditions. Additionally, the presence of the zinc atom provides better control over the reaction, reducing the likelihood of side reactions.

Properties

Molecular Formula

C9H11BrO3Zn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);1,3,5-trimethoxybenzene-6-ide

InChI

InChI=1S/C9H11O3.BrH.Zn/c1-10-7-4-8(11-2)6-9(5-7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

NYCRXGQHXMQRNE-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=[C-]C(=C1)OC)OC.[Zn+]Br

Origin of Product

United States

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